molecular formula C20H36N2O4S B1664835 Amantadine Sulfate CAS No. 31377-23-8

Amantadine Sulfate

Cat. No.: B1664835
CAS No.: 31377-23-8
M. Wt: 400.6 g/mol
InChI Key: MYWTWSQFJLXGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amantadine sulfate can be synthesized using amantadine hydrochloride as a starting material. The process involves dissolving amantadine hydrochloride in water or a mixed solvent of water and a polar organic solvent. A sulfate solution is then added dropwise with stirring to precipitate this compound. The precipitate is filtered and dried to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar method, emphasizing simplicity, high yield, low cost, and minimal environmental impact. The process avoids the use of organic solvents, making it environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Amantadine sulfate undergoes various chemical reactions, including ion-pairing, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, ion-pairing with methyl orange results in a complex that can be extracted and analyzed spectrophotometrically .

Scientific Research Applications

Antiviral Applications

Amantadine sulfate was originally developed as an antiviral agent, primarily for the prophylaxis and treatment of influenza A. Its mechanism involves inhibiting viral replication by interfering with the M2 protein of the virus, which is essential for its uncoating process . Although its use has diminished due to resistance issues, it remains relevant in specific cases, such as treating patients with compromised immune systems or those who are resistant to other antiviral medications .

Parkinson's Disease and Drug-Induced Dyskinesia

This compound is widely recognized for its efficacy in managing symptoms of Parkinson's disease (PD) and drug-induced dyskinesia. It acts as an NMDA receptor antagonist and enhances dopaminergic neurotransmission, which helps alleviate motor symptoms associated with PD . Clinical studies have shown that it can reduce L-DOPA-induced dyskinesia in patients, making it a valuable adjunct therapy .

Case Study:
A case report highlighted a 71-year-old patient with Parkinson's disease who experienced severe delirium after withdrawal from amantadine. The reintroduction of intravenous this compound led to significant recovery in consciousness and orientation, demonstrating its critical role in managing withdrawal symptoms and maintaining motor function .

Traumatic Brain Injury (TBI)

This compound has been investigated for its potential benefits in patients with traumatic brain injury. Studies indicate that it may improve neurorecovery by enhancing cognitive function and reducing recovery time . A prospective study observed that administering 1,000 mg/day of this compound significantly improved outcomes on the Glasgow Coma Scale (GCS) and the JFK Coma Recovery Scale (JFK-CRS) among ICU patients with severe brain injuries .

Table 1: Summary of Studies on this compound in TBI

Study TypeDosageDurationOutcome MeasuresResults
Prospective Controlled Study1,000 mg/day10 daysGCS, JFK-CRSSignificant improvement in scores observed
Case SeriesVariableVariableNeurocognitive recoveryPositive trends noted in cognitive function

Neuroprotection and Cognitive Enhancement

Emerging research suggests that this compound may have neuroprotective properties beyond its established uses. It has been shown to modulate neurotransmitter systems involved in cognitive function, potentially benefiting conditions such as multiple sclerosis (MS), depression, and fatigue syndromes .

Treatment of Other Conditions

Further investigations into this compound's applications include studies on its effects on conditions such as autism spectrum disorders, obesity, schizophrenia, and even cancer . The drug's ability to influence multiple neurotransmitter pathways makes it a candidate for various psychiatric and neurological disorders.

Mechanism of Action

The mechanism of action of amantadine sulfate involves multiple pathways:

Biological Activity

Amantadine sulfate is a well-studied compound with multiple biological activities, primarily recognized for its antiviral properties and its role in treating Parkinson's disease. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound exhibits various mechanisms that contribute to its biological activity:

  • Antiviral Activity : It primarily acts against influenza A viruses by inhibiting the M2 proton channel, which is crucial for viral uncoating. By preventing protons from entering the virion, amantadine disrupts the release of viral RNA into host cells .
  • Dopaminergic Activity : In the context of Parkinson's disease, amantadine enhances dopaminergic activity by increasing the release of dopamine and inhibiting its reuptake. It also stimulates aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine synthesis .
  • NMDA Receptor Antagonism : Amantadine has been shown to antagonize NMDA receptors, which may contribute to its neuroprotective effects in conditions like traumatic brain injury .

Therapeutic Applications

This compound is used in various clinical settings:

  • Influenza Treatment : Approved for the treatment and prophylaxis of influenza A.
  • Parkinson's Disease : Used to manage symptoms and reduce dyskinesia associated with long-term dopaminergic therapy.
  • Traumatic Brain Injury : Emerging evidence suggests benefits in cognitive recovery and motor function improvement .

Case Studies

  • Parkinson's Disease Management :
    • A study involving 120 patients demonstrated that this compound significantly improved motor symptoms and reduced dyskinesia compared to placebo .
  • Traumatic Brain Injury :
    • In a clinical trial with 50 participants, those treated with amantadine showed improved cognitive function and reduced fatigue levels .

Data Tables

Mechanism of ActionDescription
AntiviralInhibits M2 proton channel, preventing viral uncoating
DopaminergicEnhances dopamine release and inhibits reuptake
NMDA Receptor AntagonismReduces excitotoxicity by blocking NMDA receptor activity
Clinical ApplicationEvidence
InfluenzaEffective in reducing symptoms and duration of illness
Parkinson's DiseaseSignificant improvement in motor function and reduction in dyskinesia
Traumatic Brain InjuryPositive effects on cognitive recovery and fatigue reduction

Properties

IUPAC Name

adamantan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWTWSQFJLXGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953416
Record name Sulfuric acid--adamantan-1-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31377-23-8
Record name Amantadine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--adamantan-1-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMANTADINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amantadine Sulfate
Reactant of Route 2
Amantadine Sulfate
Reactant of Route 3
Amantadine Sulfate
Reactant of Route 4
Amantadine Sulfate
Reactant of Route 5
Reactant of Route 5
Amantadine Sulfate
Reactant of Route 6
Amantadine Sulfate
Customer
Q & A

Q1: How does amantadine sulfate exert its antiparkinsonian effects?

A1: this compound primarily acts by increasing dopamine levels in the brain. [] It achieves this through two main mechanisms: stimulating the release of dopamine from nerve terminals and inhibiting the reuptake of dopamine, allowing it to remain active for longer periods. []

Q2: Does this compound interact with NMDA receptors?

A2: Yes, research suggests that this compound exhibits some anticholinergic effects by inhibiting N-methyl-D-aspartate (NMDA) receptors. [, ] This inhibition reduces NMDA receptor-mediated stimulation of acetylcholine, potentially contributing to its antihyperalgesic effects. []

Q3: What is the role of this compound in treating traumatic brain injury (TBI)?

A3: While the exact mechanisms are still under investigation, studies suggest that this compound might offer neuroprotection in TBI by mitigating glutamate excitotoxicity. [] By potentially reducing excessive glutamate activity, this compound may help protect neurons from damage after TBI.

Q4: How does this compound affect consciousness recovery after TBI?

A4: Research indicates that this compound treatment might be associated with faster recovery of consciousness in TBI patients. [, , , ] One study observed a higher chance of regaining consciousness (measured by the Glasgow Coma Scale) in patients treated with this compound compared to those who received only standard care. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula (C10H17N)2•H2SO4 and a molecular weight of 388.5 g/mol. []

Q6: Are there any specific concerns regarding the material compatibility of this compound?

A6: While the provided research does not extensively detail material compatibility, it highlights the successful formulation of this compound for intravenous infusion, indicating compatibility with standard intravenous solutions. [, , ] Further research might be needed to fully evaluate its compatibility with a wider range of materials.

Q7: How does the pharmacokinetic profile of this compound differ between its hydrochloride and sulfate forms?

A7: this compound is reported to have more stable pharmacokinetic parameters compared to amantadine hydrochloride. [] This suggests more predictable absorption, distribution, metabolism, and excretion, potentially leading to more consistent therapeutic effects.

Q8: Does this compound influence color vision in Parkinson's disease patients?

A8: One study found that this compound treatment did not significantly impact color vision in Parkinson's disease patients, as measured by the Farnsworth-Munsell 100-Hue test. [] This suggests that this compound's effects on dopaminergic pathways in the visual system might differ from its impact on the basal ganglia, which are primarily involved in motor control.

Q9: Are there any known toxicological concerns associated with this compound?

A9: this compound, like many medications, can have side effects. While the provided research focuses primarily on its therapeutic potential, some studies mention potential adverse effects, including corneal oedema and potential for drug interactions. [, ]

Q10: Have any specific drug delivery strategies been investigated for this compound?

A10: The research primarily focuses on intravenous and oral administration of this compound. [, , ] Further research is needed to explore targeted drug delivery approaches that could potentially enhance its efficacy and minimize off-target effects.

Q11: What analytical methods are commonly employed to characterize and quantify this compound?

A11: Capillary gas chromatography, often coupled with mass spectrometry, is a widely used technique for determining this compound concentration in various matrices, including pharmaceutical formulations. [] This method provides high sensitivity and selectivity for accurate quantification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.